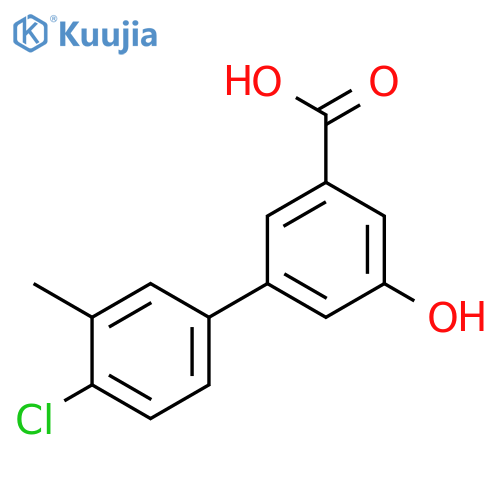Cas no 1261930-27-1 (3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid)

1261930-27-1 structure
商品名:3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid
CAS番号:1261930-27-1
MF:C14H11ClO3
メガワット:262.688343286514
MDL:MFCD18320870
CID:2764206
PubChem ID:53226769
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4'-Chloro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
- DTXSID80690387
- 3-(4-CHLORO-3-METHYLPHENYL)-5-HYDROXYBENZOIC ACID
- MFCD18320870
- 1261930-27-1
- 3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid, 95%
- 3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid
-
- MDL: MFCD18320870
- インチ: InChI=1S/C14H11ClO3/c1-8-4-9(2-3-13(8)15)10-5-11(14(17)18)7-12(16)6-10/h2-7,16H,1H3,(H,17,18)
- InChIKey: JXZKZLCQAPVTIO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 262.0396719Da
- どういたいしつりょう: 262.0396719Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 57.5Ų
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB328072-5 g |
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid, 95%; . |
1261930-27-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB328072-5g |
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid, 95%; . |
1261930-27-1 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1261930-27-1 (3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid) 関連製品
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261930-27-1)

清らかである:99%
はかる:5g
価格 ($):687.0